![molecular formula C26H24O8 B14622544 Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate CAS No. 57374-16-0](/img/structure/B14622544.png)
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene derivatives. This compound is notable for its unique structure, which combines the properties of acetic acid with those of anthracene, a polycyclic aromatic hydrocarbon. The presence of the anthracene moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 4-(3,10-dihydroxyanthracen-9-yl)phenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or phosphoric acid remains common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The anthracene moiety in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the anthracene ring is partially hydrogenated.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the acetic acid moiety.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
Phenyl acetate: A simpler ester compound without the anthracene moiety.
Uniqueness
Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the anthracene and acetic acid moieties, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
57374-16-0 |
|---|---|
Fórmula molecular |
C26H24O8 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-16-9-6-14(7-10-16)21-17-4-2-3-5-19(17)22(25)20-12-15(24)8-11-18(20)21;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
Clave InChI |
OCFYUHXQFPVONI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
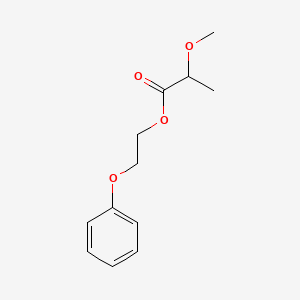
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
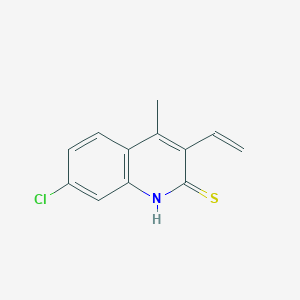
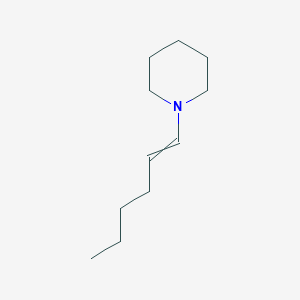
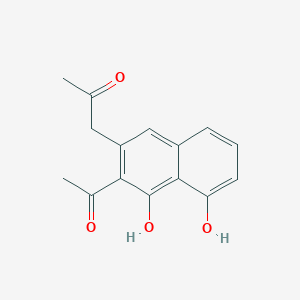
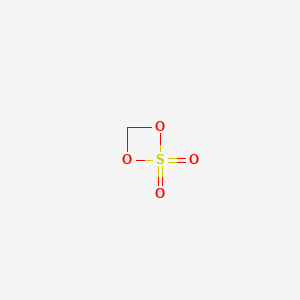
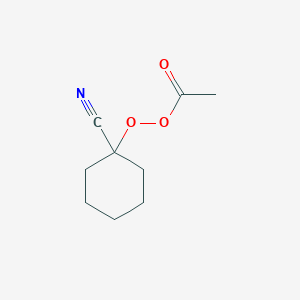
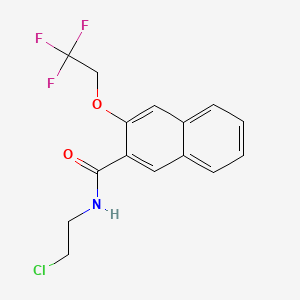
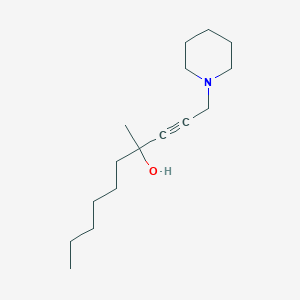
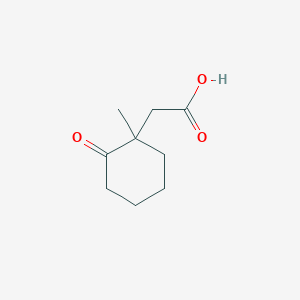
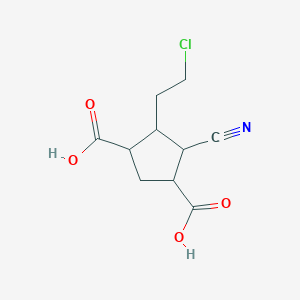
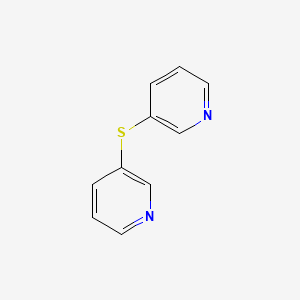
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
